molecular formula C14H23NO B14458851 2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine CAS No. 69462-51-7

2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine

Cat. No.: B14458851
CAS No.: 69462-51-7
M. Wt: 221.34 g/mol
InChI Key: DRRCAWQSOKLRJZ-UHFFFAOYSA-N
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Description

2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is an organic compound with a complex structure that includes a piperidine ring and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine can be achieved through several methods. One common approach involves the reaction of 6-methyl-3-cyclohexen-1-one with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium catalysts.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylcyclohexene
  • 3-Methylcyclohexene
  • 4-Methylcyclohexene

Comparison

Compared to these similar compounds, 2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural difference allows for a wider range of applications and interactions with various molecular targets .

Properties

CAS No.

69462-51-7

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

(6-methylcyclohex-3-en-1-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H23NO/c1-11-7-3-4-9-13(11)14(16)15-10-6-5-8-12(15)2/h3-4,11-13H,5-10H2,1-2H3

InChI Key

DRRCAWQSOKLRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2CC=CCC2C

Origin of Product

United States

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